2/,4/-Di-O-(E-p-couMaroyl)afzelin

Descripción general

Descripción

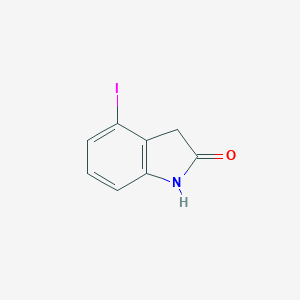

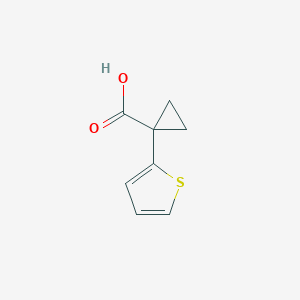

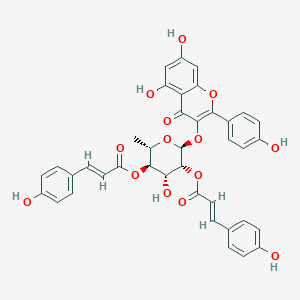

“2/,4/-Di-O-(E-p-couMaroyl)afzelin” is a compound that has been isolated from Epimedium sagittatum . It has a molecular weight of 724.66 and a molecular formula of C39H32O14 .

Molecular Structure Analysis

The molecular structure of “2/,4/-Di-O-(E-p-couMaroyl)afzelin” is represented by the formula C39H32O14 . For more detailed structural information, you may refer to the chemical structure provided by the source .Physical And Chemical Properties Analysis

The physical and chemical properties of “2/,4/-Di-O-(E-p-couMaroyl)afzelin” include a molecular weight of 724.66 and a molecular formula of C39H32O14 .Aplicaciones Científicas De Investigación

Antimicrobial Properties

Kaempferol and its associated compounds, including “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, have been found to exhibit strong antibacterial activity against different MRSA strains in vitro . This suggests that these compounds could be used in the development of new antimicrobial drugs, especially in the face of emerging resistance of numerous pathogens .

Anti-inflammatory Effects

The p-coumaroyl flavonol glycoside, kaempferol 3-O-[2″,4″-O-di-(E)-p-coumaroyl] β-D-glucopyranoside, a compound related to “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, has been isolated from Quercus ilex leaves and evaluated for topical anti-inflammatory effects . It showed significant inhibition of edema formation at a 50% inhibitory concentration (IC 50) of 0.04 μM , suggesting potential applications in the treatment of inflammatory conditions.

Anticarcinogenic Effects

Kaempferol, a flavonoid related to “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, is known for its anticarcinogenic effects . While specific studies on “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” are not mentioned, it’s plausible that this compound may also possess anticarcinogenic properties due to its structural similarity to kaempferol.

Antifungal and Antiprotozoal Activities

In addition to their antibacterial properties, kaempferol and its associated compounds also exhibit antifungal and antiprotozoal activities . This suggests potential applications of “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” in the treatment of fungal and protozoal infections.

Traditional Applications

Many of the kaempferol-containing plants, which may also contain “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, have been used in traditional systems all over the world for centuries to treat numerous conditions . This suggests that “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” may also have potential applications in traditional medicine.

Drug Development

The unique properties of “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” and related compounds suggest that they could be considered in future drug developments, especially as anti-inflammatory and antimicrobial agents .

Mecanismo De Acción

Target of Action

2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is primarily known for its antimicrobial properties . .

Mode of Action

As an antimicrobial agent, it is presumed to interact with microbial cells, leading to their destruction or growth inhibition .

Biochemical Pathways

Given its antimicrobial properties, it may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition .

Result of Action

The primary result of the action of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is its antimicrobial effect. It is known to inhibit the growth of or kill microbes, thereby preventing or treating infections .

Propiedades

IUPAC Name |

[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6+,17-7+/t20-,34+,35-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOHJUXDKSMQOG-NCLAQALISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)

![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)